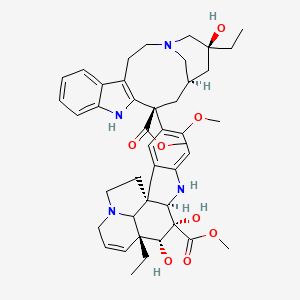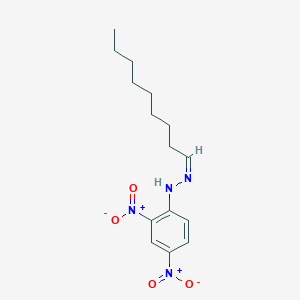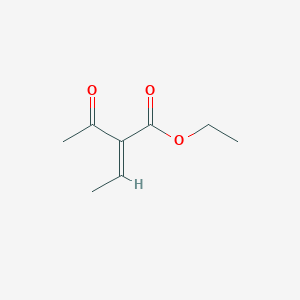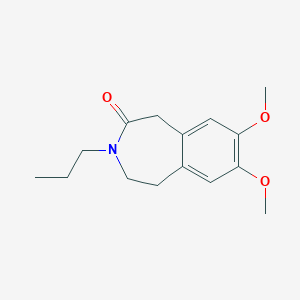
N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of the benzazepine class, which is known for its diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.
Reduction: The compound can be reduced to form various reduced analogs, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at different positions on the benzazepine ring, leading to the formation of a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.
Medicine: The pharmacological properties of this compound make it a candidate for drug development. It is explored for its potential therapeutic effects in treating various medical conditions, including neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: A closely related compound with similar structural features.
Ivabradine: A compound with a similar benzazepine core, used as a heart rate-lowering medication.
Norivabradine: A derivative of ivabradine with slight structural modifications.
Uniqueness: N-Propyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to the presence of the propyl group, which imparts distinct chemical and pharmacological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
7,8-dimethoxy-3-propyl-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C15H21NO3/c1-4-6-16-7-5-11-8-13(18-2)14(19-3)9-12(11)10-15(16)17/h8-9H,4-7,10H2,1-3H3 |
Clave InChI |
YAIFSYCRDPNFQD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




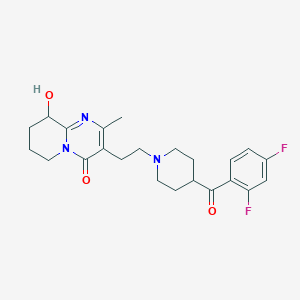
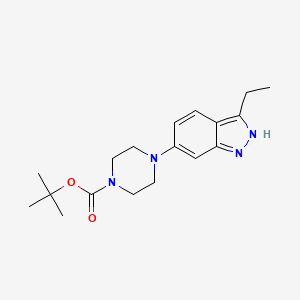
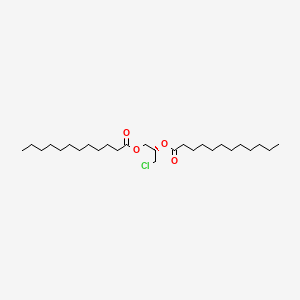

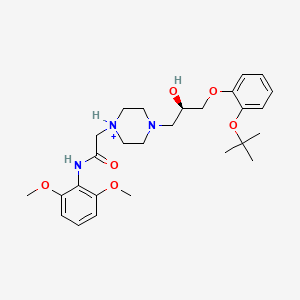


![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
